

Replicating studies with 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

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Compound of Interest

Compound Name: 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane

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Comparative Guide to the Therapeutic Potential of 1,4-Diazepane Derivatives

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of published studies on various 1,4-diazepane derivatives. While specific experimental data on **1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane** is not publicly available, this document provides a valuable overview of the therapeutic promise of the 1,4-diazepane scaffold by examining related compounds with diverse biological activities.

The 1,4-diazepane core is a versatile scaffold that has been explored for a range of therapeutic targets, from cancer and inflammation to metabolic and neurological disorders. This guide summarizes key findings from several studies, presenting comparative data on their biological activity and detailed experimental protocols to facilitate the replication and extension of these findings.

Comparative Biological Activity of 1,4-Diazepane Derivatives

The following table summarizes the quantitative data for various 1,4-diazepane derivatives across different therapeutic targets. This allows for a direct comparison of their potency and efficacy.

Compound Class	Target	Key Compounds	IC50/EC50	Reference
HDM2 Antagonists	HDM2-p53 Interaction	Diazepine 11	3.6 μ M	[1]
LFA-1 Inhibitors	LFA-1/ICAM-1 Interaction	Compound 18e	70 nM	[2]
Multi-Protein Kinase Inhibitors	FMS Kinase	Compound 10d	3.73 nM	[3]
mTOR Inhibitors	mTOR	Torin1 (26)	2 nM (mTORC1), 10 nM (mTORC2)	[4]
DPP-IV Inhibitors	Dipeptidyl Peptidase IV	Compound 1	18 nM	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate these studies.

HDM2-p53 Binding Assay

This assay is designed to identify compounds that can disrupt the interaction between HDM2 and a p53-derived peptide.

- Reagents: Recombinant human HDM2 protein, a fluorescently labeled p53 peptide (e.g., FAM-p53), and the test compounds.
- Procedure:
 - HDM2 protein is incubated with the fluorescently labeled p53 peptide in a suitable buffer.
 - Test compounds are added to the mixture at various concentrations.
 - The reaction is allowed to reach equilibrium.

- The fluorescence polarization of the solution is measured.
- Data Analysis: A decrease in fluorescence polarization indicates displacement of the FAM-p53 peptide from HDM2, and the IC50 value is calculated from the dose-response curve.[1]

LFA-1/ICAM-1 Interaction Assay

This assay evaluates the ability of compounds to inhibit the binding of the lymphocyte function-associated antigen-1 (LFA-1) to its ligand, intercellular adhesion molecule-1 (ICAM-1).

- Reagents: Purified LFA-1 protein, recombinant human ICAM-1, and test compounds.
- Procedure:
 - Microtiter plates are coated with ICAM-1.
 - LFA-1 is pre-incubated with the test compounds.
 - The LFA-1/compound mixture is then added to the ICAM-1 coated plates.
 - After incubation, unbound LFA-1 is washed away.
 - The amount of bound LFA-1 is quantified using a specific antibody and a colorimetric or fluorescent detection method.
- Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Protein Kinase Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of a specific protein kinase.

- Reagents: Recombinant kinase (e.g., FMS kinase), a suitable substrate peptide, ATP, and test compounds.
- Procedure:
 - The kinase is incubated with the test compounds.

- The substrate peptide and ATP (often radiolabeled) are added to initiate the kinase reaction.
- The reaction is stopped after a defined period.
- The amount of phosphorylated substrate is measured, typically through scintillation counting or using a phosphospecific antibody.
- Data Analysis: The IC₅₀ value is calculated from the dose-response curve of kinase inhibition.[\[3\]](#)

mTOR Inhibition Assay in Cells

This cell-based assay assesses the inhibition of mTORC1 and mTORC2 signaling pathways.

- Cell Culture: A suitable cell line (e.g., U87MG) is cultured under standard conditions.
- Procedure:
 - Cells are treated with the test compounds at various concentrations.
 - After treatment, cells are stimulated to activate the mTOR pathway (e.g., with growth factors).
 - Cell lysates are prepared and subjected to Western blotting.
 - Phosphorylation levels of downstream effectors of mTORC1 (e.g., S6K, 4E-BP1) and mTORC2 (e.g., Akt at Ser473) are analyzed using specific antibodies.
- Data Analysis: The concentration-dependent decrease in the phosphorylation of downstream targets is used to determine the cellular EC₅₀ for mTORC1 and mTORC2 inhibition.[\[4\]](#)

DPP-IV Inhibition Assay

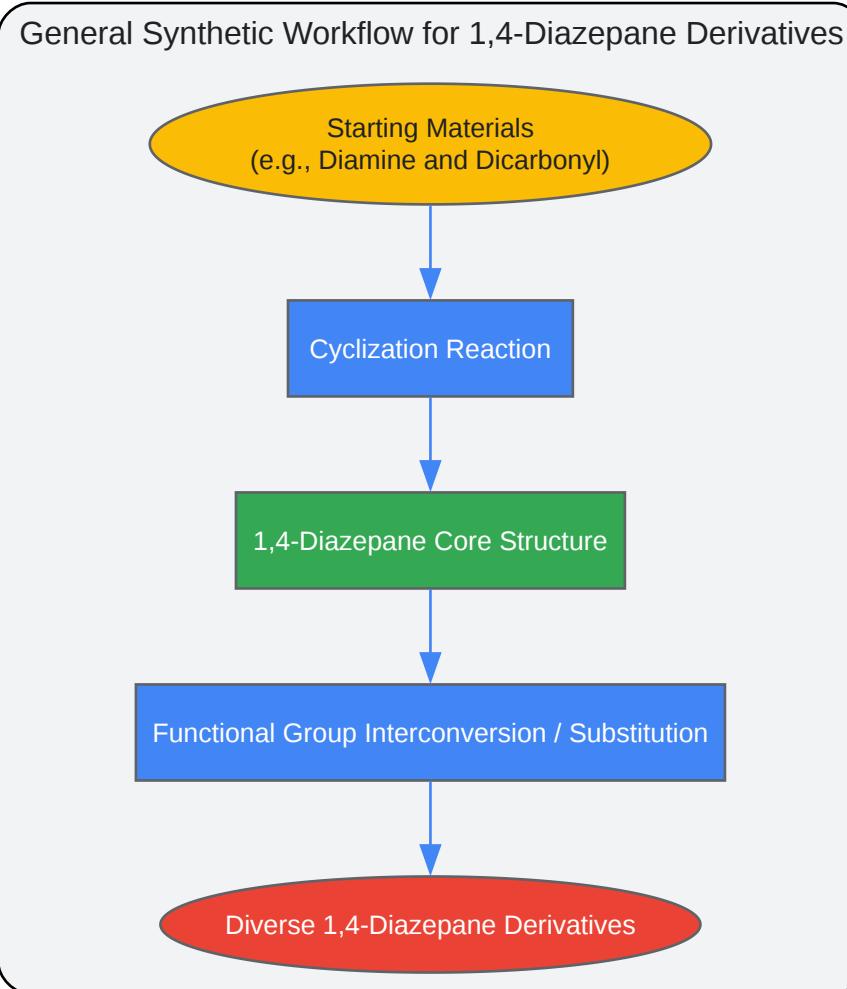
This assay quantifies the inhibition of the dipeptidyl peptidase IV (DPP-IV) enzyme.

- Reagents: Recombinant human DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and test compounds.

- Procedure:
 - DPP-IV is pre-incubated with the test compounds.
 - The fluorogenic substrate is added to the mixture.
 - The increase in fluorescence, resulting from the cleavage of the substrate by DPP-IV, is monitored over time.
- Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value is determined from the dose-response curve of enzyme inhibition.[\[5\]](#)

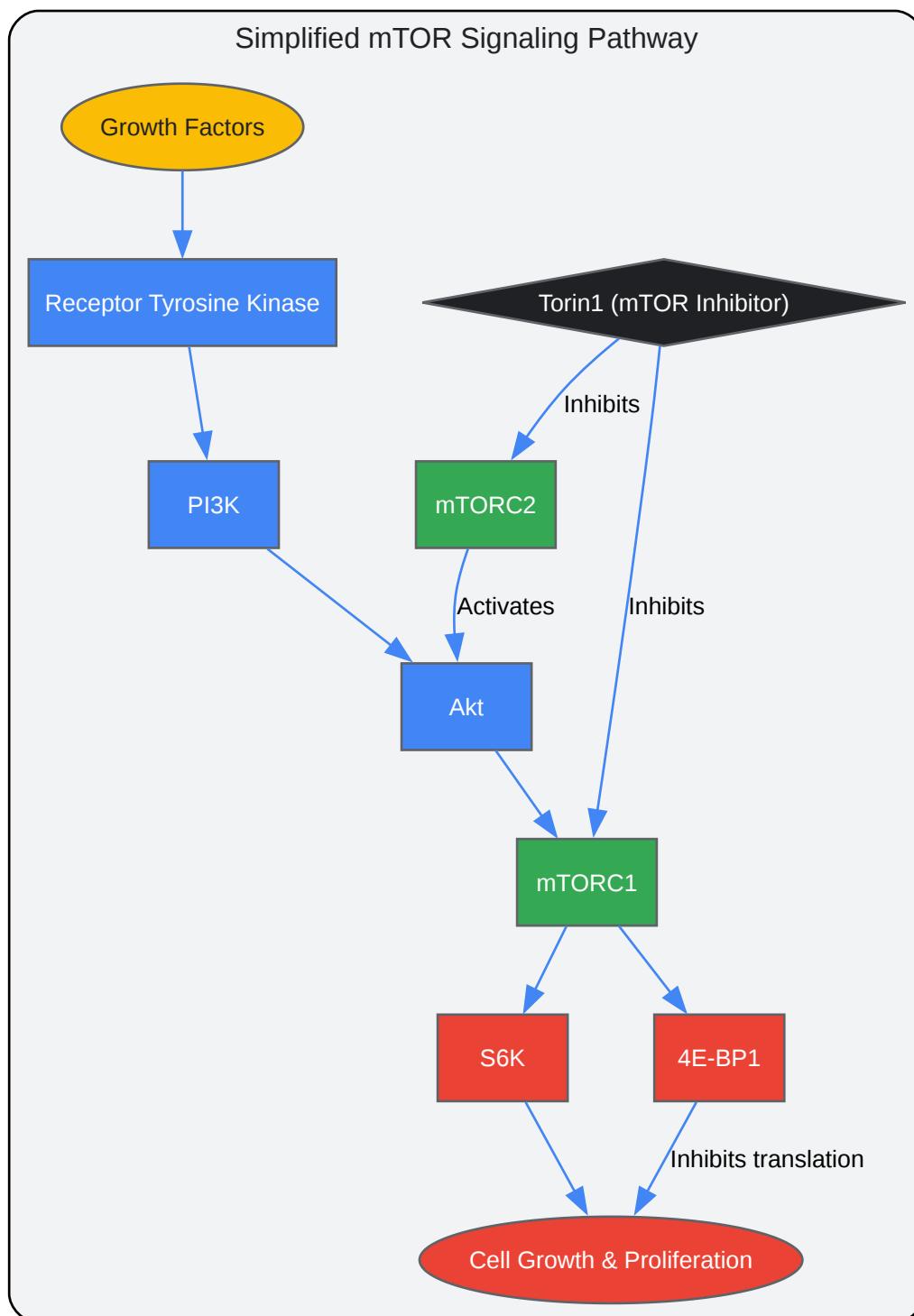
Visualizations

The following diagrams illustrate key concepts related to the studies of 1,4-diazepane derivatives.



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Caption: General synthetic workflow for 1,4-diazepane derivatives.



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Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.

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